molecular formula C11H16F3N5O B15188732 1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- CAS No. 58892-50-5

1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)-

Cat. No.: B15188732
CAS No.: 58892-50-5
M. Wt: 291.27 g/mol
InChI Key: DJLMFYOFHCMRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its morpholine moiety, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a reagent such as trifluoromethyl iodide.

    Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction with a suitable leaving group on the triazine ring.

    N-(1-methylethyl) Substitution: The isopropyl group can be introduced via alkylation using isopropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include:

    Continuous Flow Chemistry: This method allows for precise control over reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific application.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-methyl-: Similar structure but lacks the trifluoromethyl group.

    1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-chloro-: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity.

    Morpholine Moiety: The morpholine group contributes to the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

58892-50-5

Molecular Formula

C11H16F3N5O

Molecular Weight

291.27 g/mol

IUPAC Name

4-morpholin-4-yl-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H16F3N5O/c1-7(2)15-9-16-8(11(12,13)14)17-10(18-9)19-3-5-20-6-4-19/h7H,3-6H2,1-2H3,(H,15,16,17,18)

InChI Key

DJLMFYOFHCMRKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.